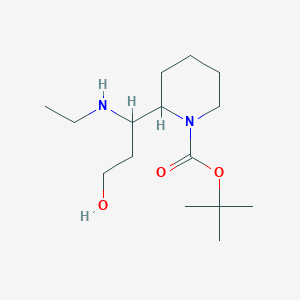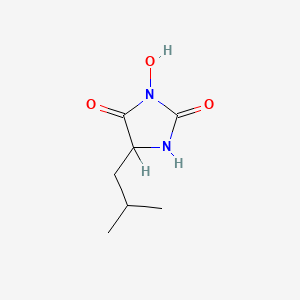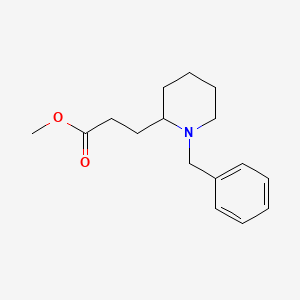
Cyclopentane, 1-methyl-3-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane, 1-methyl-3-(1-methylethyl)-, also known as 1-methyl-3-isopropylcyclopentane, is a cycloalkane with the molecular formula C₉H₁₈ and a molecular weight of 126.2392 g/mol . This compound is a derivative of cyclopentane, where one hydrogen atom is replaced by a methyl group and another by an isopropyl group. It is a colorless liquid with a characteristic odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane, 1-methyl-3-(1-methylethyl)- can be achieved through several methods. One common approach involves the alkylation of cyclopentane with isopropyl chloride in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, cyclopentane, 1-methyl-3-(1-methylethyl)- can be produced through catalytic hydrogenation of the corresponding cyclopentene derivative. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the double bond in cyclopentene to a single bond, yielding the desired cyclopentane derivative.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentane, 1-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation process typically results in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of cyclopentane, where the halogen atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), isopropyl chloride (C₃H₇Cl)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted cyclopentane derivatives
Applications De Recherche Scientifique
Cyclopentane, 1-methyl-3-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: This compound is used in the study of biological membranes and lipid bilayers due to its hydrophobic nature.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Cyclopentane, 1-methyl-3-(1-methylethyl)- is used in the production of specialty chemicals and as a component in various industrial formulations.
Mécanisme D'action
The mechanism of action of cyclopentane, 1-methyl-3-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Cyclopentane, 1-methyl-3-(1-methylethyl)- can be compared with other similar compounds, such as:
Cyclopentane: The parent compound, which lacks the methyl and isopropyl substituents.
1-Methylcyclopentane: A derivative with only a methyl group attached to the cyclopentane ring.
1-Isopropylcyclopentane: A derivative with only an isopropyl group attached to the cyclopentane ring.
Uniqueness
The presence of both methyl and isopropyl groups in cyclopentane, 1-methyl-3-(1-methylethyl)- imparts unique chemical and physical properties, making it distinct from its analogs. These substituents influence its reactivity, solubility, and interactions with other molecules, enhancing its utility in various applications.
Propriétés
Numéro CAS |
53771-88-3 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
1-methyl-3-propan-2-ylcyclopentane |
InChI |
InChI=1S/C9H18/c1-7(2)9-5-4-8(3)6-9/h7-9H,4-6H2,1-3H3 |
Clé InChI |
CDTDMKCVKCGRPD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


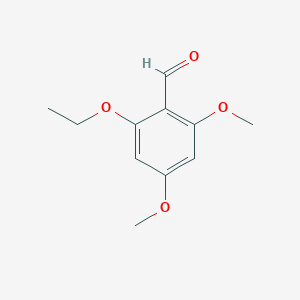
![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)
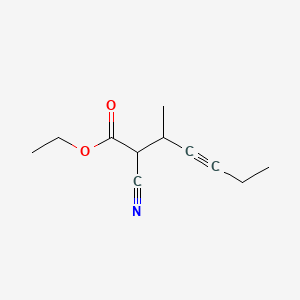
![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13948758.png)

![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13948765.png)
